molecular formula C11H9BrN2O2S B13666347 Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate

Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13666347
M. Wt: 313.17 g/mol
InChI Key: VXHVIYAOCXZPLR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-bromopyridine-4-carboxylic acid under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens and nitrating agents.

    Nucleophilic Substitution: Reagents such as amines and thiols are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives with different biological activities .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈BrN₃O₂S
  • Molecular Weight : 292.14 g/mol
  • Chemical Structure :
    C9H8BrN3O2S\text{C}_9\text{H}_8\text{BrN}_3\text{O}_2\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the bromine atom in the pyridine ring enhances the compound's lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy .
  • Antitumor Activity : Thiazole derivatives are known for their cytotoxic effects on cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in vitro. For instance, compounds with similar thiazole structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition : This compound may also act as an inhibitor for specific enzymes involved in cancer progression and inflammation. Inhibitory assays have revealed that certain thiazole derivatives can inhibit kinases such as GSK-3β, which is implicated in various signaling pathways related to cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Bromine SubstitutionEnhances lipophilicity and bioactivity
Thiazole RingEssential for cytotoxic activity
Carboxylate GroupContributes to solubility and reactivity

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent antitumor activity .
  • Antimicrobial Testing : In a comparative study, this compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at concentrations that were well-tolerated by human cells, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

ethyl 2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3

InChI Key

VXHVIYAOCXZPLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=NC=C2)Br

Origin of Product

United States

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